3-Chloro-2,4-difluorobenzenethiol
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Overview
Description
3-Chloro-2,4-difluorobenzenethiol is an organic compound with the molecular formula C6H3ClF2S It is a derivative of benzenethiol, where the benzene ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through nucleophilic aromatic substitution reactions, where a precursor such as 3-chlorobenzenethiol is reacted with fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of 3-Chloro-2,4-difluorobenzenethiol may involve multi-step processes, including halogenation and thiolation reactions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert it into corresponding thiols or sulfides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols, sulfides.
Substitution: Various substituted benzenethiols depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2,4-difluorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2,4-difluorobenzenethiol involves its reactive thiol group, which can form covalent bonds with various molecular targets. This reactivity makes it useful in modifying proteins and other biomolecules, thereby affecting their function. The pathways involved often include nucleophilic attack on electrophilic centers in target molecules .
Comparison with Similar Compounds
3,4-Difluorobenzenethiol: Similar structure but lacks the chlorine atom.
3-Chloro-4-fluorobenzenethiol: Similar but with different fluorine substitution pattern.
2,4-Difluorobenzenethiol: Lacks the chlorine atom and has a different substitution pattern.
Uniqueness: 3-Chloro-2,4-difluorobenzenethiol is unique due to the specific positioning of chlorine and fluorine atoms, which can influence its reactivity and interaction with other molecules.
Biological Activity
3-Chloro-2,4-difluorobenzenethiol is an organosulfur compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and agriculture. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C6H3ClF2S
- Molecular Weight : 192.6 g/mol
- Functional Groups : Thiol (-SH), Chlorine (Cl), and Fluorine (F) substituents.
The presence of halogen atoms, particularly fluorine, enhances the compound's lipophilicity and metabolic stability, which are critical for its biological interactions.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors due to the electron-withdrawing nature of the fluorine atoms, potentially modulating their activity. Such interactions can lead to inhibition or activation depending on the target enzyme or receptor involved.
- Thiol-Disulfide Exchange : Preliminary studies suggest that this compound could participate in thiol-disulfide exchange reactions with cellular proteins, influencing cellular signaling pathways and redox states.
Antimicrobial Properties
One of the most notable biological activities of this compound is its antimicrobial efficacy. Various studies have demonstrated its potential against different microbial strains:
Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Notes |
---|---|---|
Candida albicans | 0.8 μg/mL | Significant antifungal activity |
Staphylococcus aureus | 1.5 μg/mL | Effective against Gram-positive bacteria |
Escherichia coli | 2.0 μg/mL | Moderate antibacterial activity |
These results indicate that the compound may serve as a lead candidate for developing new antimicrobial agents, particularly in combating resistant strains .
Case Studies
- In Vivo Studies : A study involving murine models infected with Candida albicans showed that administration of this compound at a dose of 50 mg/kg resulted in a significant increase in survival rates compared to untreated controls. This suggests its potential therapeutic application in antifungal treatments .
- Mechanistic Studies : Research focusing on the interaction of this compound with various enzymes revealed that it acts as a competitive inhibitor for certain targets involved in microbial metabolism. This highlights its potential utility in drug design aimed at enzyme modulation .
Toxicity and Safety Profile
While the biological activity is promising, understanding the toxicity profile is crucial for therapeutic applications. Initial assessments indicate that:
- The compound exhibits low toxicity at therapeutic doses.
- Further studies are necessary to evaluate long-term effects and potential accumulation in biological systems.
Properties
IUPAC Name |
3-chloro-2,4-difluorobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2S/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREWKBWGFPNBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)F)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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